Cas no 21464-44-8 (4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)

4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester
- 4H-Benzo[1,4]thiazine-2-carboxylic acid ethyl ester
- ethyl 4H-1,4-benzothiazine-2-carboxylate
- ethyl 4H-benzo[b][1,4]thiazine-2-carboxylate
- HMS1517I19
- HMS3446I07
- YMMRXJDVGIZINX-UHFFFAOYSA-N
- ALBB-033844
- CCG-139607
- AKOS021982400
- W-200062
- 21464-44-8
- ChemDiv3_015683
- SR-01000152797
- SCHEMBL2574415
- SR-01000152797-1
- DB-297519
-
- MDL: MFCD26393277
- インチ: InChI=1S/C11H11NO2S/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-7,12H,2H2,1H3
- InChIKey: YMMRXJDVGIZINX-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CNC2=CC=CC=C2S1
計算された属性
- 精确分子量: 221.05113
- 同位素质量: 221.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- PSA: 38.33
4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI96567-1g |
ethyl 4H-1,4-benzothiazine-2-carboxylate |
21464-44-8 | 95% | 1g |
$578.00 | 2024-04-20 | |
A2B Chem LLC | AI96567-500mg |
ethyl 4H-1,4-benzothiazine-2-carboxylate |
21464-44-8 | 95% | 500mg |
$523.00 | 2024-04-20 | |
A2B Chem LLC | AI96567-5g |
ethyl 4H-1,4-benzothiazine-2-carboxylate |
21464-44-8 | 95% | 5g |
$1134.00 | 2024-04-20 |
4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
4H-1,4-Benzothiazine-2-carboxylic acid, ethyl esterに関する追加情報
Comprehensive Overview of 4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester (CAS No. 21464-44-8)
4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester (CAS No. 21464-44-8) is a specialized organic compound belonging to the benzothiazine family. This compound has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "benzothiazine derivatives", "ethyl ester applications", and "CAS 21464-44-8 uses", reflecting the growing interest in this molecule.
The benzothiazine core of this compound is a heterocyclic system that combines benzene and thiazine rings, offering a versatile scaffold for chemical modifications. The ethyl ester functional group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in the development of novel bioactive compounds, particularly in the context of drug discovery and medicinal chemistry. Searches for "benzothiazine in drug design" and "ethyl ester synthesis" underscore its relevance in these fields.
From an industrial perspective, 4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester is often explored for its potential in agrochemical formulations. Its structural features align with the demand for sustainable pesticides and herbicides, topics frequently queried in AI-driven research tools. The compound's ability to act as a precursor for crop protection agents has positioned it as a subject of interest for green chemistry initiatives.
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The synthesis of 4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester typically involves multistep organic reactions, including cyclization and esterification. Laboratory protocols often emphasize yield optimization and purity control, addressing common search terms like "benzothiazine synthesis methods" and "CAS 21464-44-8 purification". Advanced techniques such as HPLC and NMR spectroscopy are critical for characterizing this compound.
Environmental and safety considerations are also prominent in discussions about 21464-44-8. While not classified as hazardous, proper handling protocols and storage conditions are essential to maintain its stability. Searches for "benzothiazine biodegradability" and "ethyl ester environmental impact" align with the broader trend of eco-friendly chemical practices.
In summary, 4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester (CAS No. 21464-44-8) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and advanced materials. Its relevance to cutting-edge research and industrial innovation ensures continued interest, as evidenced by frequent searches for "benzothiazine derivatives 2024" and "ethyl ester functionalization". This overview highlights its scientific significance while addressing contemporary queries in the field.
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